Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound belonging to the isoquinoline derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of o-aminobenzaldehyde derivatives with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Research is ongoing to explore its efficacy and safety in treating various medical conditions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline derivatives: Other isoquinoline derivatives with similar structural features.
Benzodioxin derivatives: Compounds containing benzodioxin rings.
Ester derivatives: Other esters with similar functional groups.
Uniqueness: Ethyl 2-(2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-24-13-12-15-16(21(24)26)9-7-11-19(15)29-14-20(25)23-18-10-6-5-8-17(18)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLLVAIUXNDDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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